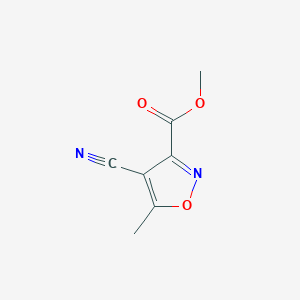
6-(4-oxo-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Methyl [3-(cyanomethyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetate” has a similar structure . It’s provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The molecular structure of related compounds such as “Methyl [3-(cyanomethyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetate” and “(7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl (4-oxo-3,4-dihydro-1-phthalazinyl)acetate” can be found in the references .Physical And Chemical Properties Analysis
The compound “5-[(3,4-dihydro-4-oxo-1-phthalazinyl)methyl]-2-fluorobenzoic acid” has a density of 1.42 and a pKa of 3.19±0.10 (Predicted) .Applications De Recherche Scientifique
Synthesis and Chemical Properties
6-(4-oxo-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one and its derivatives serve as versatile building blocks in the synthesis of various nitrogen-containing heterocyclic structures, including quinazolines, quinazolones, benzodiazepines, and others. Their synthesis involves methods such as cyclization of anthranilic acids and oxidation of indoles, highlighting their importance in heterocyclic chemistry (Bogdanov & Mironov, 2016). Additionally, the compound has been identified as a ligand with binding selectivity for certain γ-aminobutyric acid-A receptor subtypes, showcasing its potential in medicinal chemistry (Carling et al., 2004).
Advanced Materials
Research into 6-(4-oxo-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one derivatives extends into the development of novel materials. For instance, the synthesis of main-chain type polybenzoxazine with amic acid and benzoxazine groups has been explored, leading to crosslinked polyimide materials with potential applications in high-performance polymers (Zhang, Liu, & Ishida, 2014).
Pharmacological Activities
These compounds have shown a broad spectrum of pharmacological activities. For example, certain derivatives have demonstrated significant analgesic and anti-inflammatory properties, and their metal complexes have been synthesized and characterized, highlighting the diverse biological activities of these molecules (Sherif, Gouda, & El-asmy, 2015).
Agronomic Utility and Bioactivity
The bioactivity and ecological roles of benzoxazinones, including derivatives of 6-(4-oxo-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one, have been a focus of research due to their phytotoxic, antifungal, antimicrobial, and antifeedant effects. These compounds are considered leads for natural herbicide models and play a significant role in the chemical defense mechanisms of plants (Macias et al., 2009).
Diverse Applications and Synthesis Techniques
The synthesis and applications of benzoxazine monomers containing allyl groups have been explored for the development of high-performance thermosets. These materials exhibit excellent thermomechanical properties and thermal stability, indicating the potential of these derivatives in advanced material sciences (Agag & Takeichi, 2003).
Safety and Hazards
Propriétés
IUPAC Name |
6-(4-oxo-3H-phthalazin-1-yl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-14-8-22-13-6-5-9(7-12(13)17-14)15-10-3-1-2-4-11(10)16(21)19-18-15/h1-7H,8H2,(H,17,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSGHGHBHNFUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C3=NNC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-oxo-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2999552.png)
![5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine](/img/structure/B2999555.png)








![3,4-diethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2999568.png)

![2-{4-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine](/img/structure/B2999570.png)
